molecular formula C11H9BrO2S B2541568 7-Bromospiro[chromane-2,3'-thietan]-4-one CAS No. 1823921-28-3

7-Bromospiro[chromane-2,3'-thietan]-4-one

Cat. No. B2541568
CAS RN: 1823921-28-3
M. Wt: 285.16
InChI Key: IIBBOAABYRNHSC-UHFFFAOYSA-N
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Description

7-Bromospiro[chromane-2,3'-thietan]-4-one is a heterocyclic compound that has gained significant interest in the scientific research community due to its unique chemical structure and potential applications in various fields. This compound is a spirocyclic lactone that contains a chromane ring and a thietane ring, and its synthesis method has been the focus of many studies. In

Scientific Research Applications

7-Bromospiro[chromane-2,3'-thietan]-4-one has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of other spirocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Bromospiro[chromane-2,3'-thietan]-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents.
Biochemical and Physiological Effects:
Studies have shown that 7-Bromospiro[chromane-2,3'-thietan]-4-one has various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis in cancer cells, and modulation of certain signaling pathways. This compound has also been shown to have low toxicity in normal cells, which is a desirable characteristic for potential anticancer agents.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Bromospiro[chromane-2,3'-thietan]-4-one in lab experiments include its unique chemical structure, potential applications in various fields, and relatively low toxicity in normal cells. The limitations of using this compound in lab experiments include its limited availability, high cost, and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are many future directions for the research on 7-Bromospiro[chromane-2,3'-thietan]-4-one, including the optimization of its synthesis method, the exploration of its potential as an anticancer agent, the development of novel materials based on its chemical structure, and the synthesis of other spirocyclic compounds using this compound as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 7-Bromospiro[chromane-2,3'-thietan]-4-one has been achieved through various methods, including the reaction of 2-bromo-1-phenylethanone with 2-hydroxythiophenol in the presence of a base, and the reaction of 2-bromo-1-phenylethanone with 2-mercapto-1-methylimidazole in the presence of a base. These methods have been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

7-bromospiro[3H-chromene-2,3'-thietane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2S/c12-7-1-2-8-9(13)4-11(5-15-6-11)14-10(8)3-7/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBBOAABYRNHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Br)OC13CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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